
2,6-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,6-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety which is substituted with two fluorine atoms at the 2 and 6 positions. Attached to the benzamide is a tetrahydroisoquinoline group, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The benzamide and tetrahydroisoquinoline portions of the molecule are likely to be planar, while the overall molecule may have a three-dimensional structure due to the presence of the propionyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzamide and tetrahydroisoquinoline portions of the molecule could potentially undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its complex structure. It is likely to have a relatively high molecular weight and may have low solubility in water due to the presence of multiple nonpolar groups .科学的研究の応用
Imaging Applications
A study developed fluorine-containing benzamide analogs as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This research indicates the potential use of benzamide derivatives in cancer diagnostics through PET imaging, highlighting the relevance of such compounds in oncological research (Tu et al., 2007).
Synthetic Applications
Research on the palladium-catalyzed, enantioselective formal cycloaddition between benzyltriflamides and allenes for the synthesis of valuable tetrahydroisoquinoline skeletons demonstrates the utility of benzamide derivatives in synthesizing complex organic structures with high enantiomeric ratios (Vidal et al., 2019). This technique can be instrumental in the production of compounds with significant pharmacological properties.
Pharmacological Research
A study on the synthesis and physicochemical characterization, including psychotropic, anti-inflammatory, and antimicrobial activities, of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides showcases the broad potential of benzamide derivatives in drug development (Zablotskaya et al., 2013). These compounds have been found to possess marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects, suggesting their utility in developing new therapeutic agents.
Chemical Sensing
A fluorescent chemosensor based on 1,8-naphthalimide derivatives for detecting cobalt(II) ions in living cells was developed, demonstrating the potential of benzamide derivatives in chemical sensing applications. The study indicates that such compounds can be used for trace-level detection of metal ions in biological environments, offering a tool for bioanalytical applications (Liu et al., 2019).
作用機序
The mechanism of action of this compound is not clear without more information. If it is intended to be a drug, its mechanism of action would depend on its specific biological targets. The tetrahydroisoquinoline portion of the molecule is a structural motif found in many alkaloids, which often have biological activity .
将来の方向性
特性
IUPAC Name |
2,6-difluoro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-2-17(24)23-9-8-12-6-7-14(10-13(12)11-23)22-19(25)18-15(20)4-3-5-16(18)21/h3-7,10H,2,8-9,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMCCAOUZMLXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3015431.png)
![3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3015432.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3015434.png)
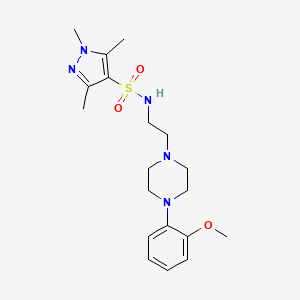
![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)
![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)
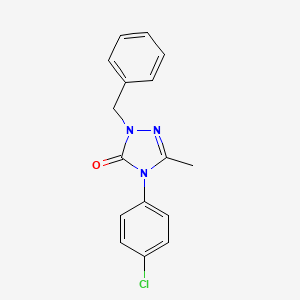
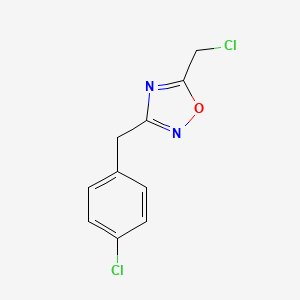
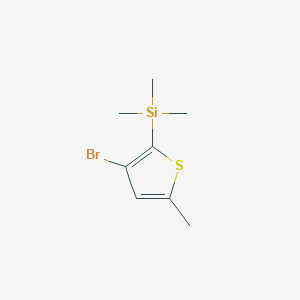
![N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide](/img/structure/B3015445.png)

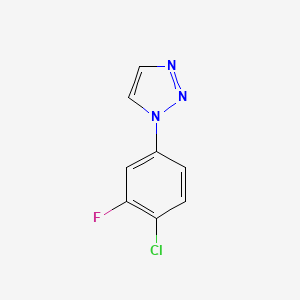
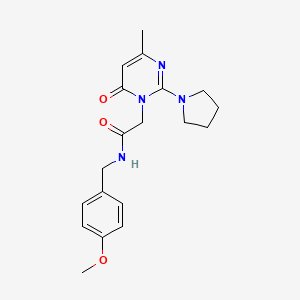
![4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3015453.png)